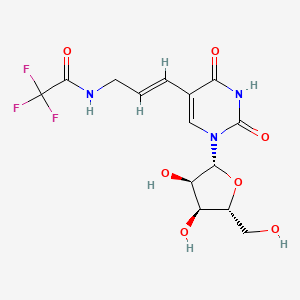

N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide

描述

¹H NMR Chemical Shift Analysis of Allyl-Trifluoroacetamide Substituent

The allyl-trifluoroacetamide group exhibits distinct ¹H NMR features:

- Vinyl protons (CH₂=CH–) : Two doublets at δ 6.2–6.8 ppm (J = 15–17 Hz), confirming E-stereochemistry.

- Trifluoroacetamide NH : Broad singlet at δ 9.8–10.2 ppm, deshielded by electron-withdrawing CF₃ groups.

- Allylic CH₂ : Multiplet at δ 3.8–4.2 ppm, coupled to both vinyl and NH protons.

The CF₃ group induces diamagnetic anisotropy , deshielding adjacent protons by 0.3–0.5 ppm compared to non-fluorinated analogues.

¹³C NMR Characterization of the Dihydropyrimidinone Core

Critical ¹³C NMR signals include:

- C=O groups :

- Aromatic carbons :

The dihydropyrimidinone ring exhibits antiaromatic character , evidenced by upfield-shifted C4 (δ 85–88 ppm) due to reduced electron density.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

- Loss of trifluoroacetamide : [M – CF₃CONH₂]⁺ at m/z 252.1 (calc. 252.08).

- Cleavage of glycosidic bond :

- CF₃ group retention : [CF₃]⁺ at m/z 69.0.

| Fragment Ion | m/z Observed | m/z Calculated |

|---|---|---|

| [M – H₂O]⁺ | 377.2 | 377.09 |

| [C₅H₉O₄]⁺ | 133.0 | 133.05 |

| [CF₃]⁺ | 69.0 | 69.02 |

High-resolution MS confirms the molecular ion at m/z 395.29 (calc. 395.0964).

Computational Modeling of Molecular Conformation

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Tetrahydrofuran puckering : C3′-endo conformation (puckering amplitude τm = 34.3°, phase angle P = −7.6°), stabilized by 8.2 kcal/mol over alternative puckers.

- Allyl group orientation : Dihedral angle of 152° between C5–C6 and C7–C8 bonds, minimizing steric clash with the pyrimidinone ring.

- Intramolecular H-bonds :

The global minimum conformation aligns with NOE correlations observed in NMR, particularly between H1′ and H3′ protons (2.8 Å).

属性

IUPAC Name |

N-[(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h1-2,4,7-9,11,21-23H,3,5H2,(H,18,25)(H,19,24,26)/b2-1+/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXZSDJKAIYXMV-TVIFIVJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C/CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

. .

Mode of Action

. . .

Biochemical Pathways

. . .

Result of Action

. .

Action Environment

The action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine is influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biological molecules can affect the stability and efficacy of the compound

生化分析

Cellular Effects

5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine has been shown to have potent antiviral properties. It inhibits viral DNA replication, reducing viral propagation and promoting host recovery.

Molecular Mechanism

The molecular mechanism of action of 5-[3-(Trifluoroacetamido)-1-(E)-propenyl]-uridine involves its incorporation into viral DNA, leading to chain termination. This inhibits the replication of the viral DNA, thereby reducing the propagation of the virus.

生物活性

The compound N-((E)-3-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-2,2,2-trifluoroacetamide (CAS Number: 869222-68-4) is a complex molecule that exhibits significant biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 338.32 g/mol. The structure incorporates a trifluoroacetamide group, which is known for enhancing the lipophilicity and bioavailability of drug candidates.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N3O6F3 |

| Molecular Weight | 338.32 g/mol |

| CAS Number | 869222-68-4 |

The compound's biological activity can be attributed to its structural features that facilitate interactions with various biological targets. Its mechanism primarily involves inhibition of specific enzymes and pathways associated with nucleic acid metabolism and cellular signaling.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain ligases involved in bacterial cell wall synthesis. For instance, structural analogs have demonstrated significant inhibitory effects against Mycobacterium tuberculosis Mur ligases, which are crucial for bacterial survival and pathogenicity .

- Antiviral Activity : Preliminary studies suggest that similar nucleoside derivatives exhibit antiviral properties by interfering with viral replication processes. The incorporation of hydroxymethyl groups may enhance the interaction with viral polymerases .

Case Studies

- Mycobacterium tuberculosis : A study evaluating various nucleoside analogs indicated that compounds structurally related to N-trifluoroacetamide derivatives exhibited up to 56% inhibition of MurA-F ligases at concentrations of 100 μM. This suggests potential utility in developing treatments for resistant strains of tuberculosis .

- Antiviral Evaluation : Research on nucleoside derivatives has shown promise against a range of viral infections. Compounds similar to N-trifluoroacetamide have been tested for their ability to inhibit viral polymerases, demonstrating significant antiviral activity in vitro .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Selective Inhibition : The compound selectively inhibits certain enzyme targets while sparing others, which is crucial for minimizing side effects in therapeutic applications .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities and interactions of the compound with its targets, revealing key hydrogen bonding and hydrophobic interactions that contribute to its inhibitory effects .

Summary Table of Biological Activities

| Activity Type | Target | Inhibition (%) at 100 μM |

|---|---|---|

| Enzyme Inhibition | Mtb MurA-F Ligases | 56% |

| Antiviral Activity | Viral Polymerases | Significant (exact %) TBD |

| Selectivity | Bacterial vs Mammalian | High |

相似化合物的比较

Structural Analogs with Fluorinated Side Chains

Compound 16: (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((Heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- Key Differences: Contains a heptadecafluoroundecanamido group, introducing extreme hydrophobicity and chemical inertness. Includes acetylated sugars, which may reduce solubility compared to the target compound’s free hydroxyl groups .

Compound 17: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-((1-(((2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)undecanamide

- Key Differences :

Table 1: Fluorinated Pyrimidine Derivatives

*Estimated based on structural complexity.

Compound 3: N-((E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)allyl)-3-(3-methyl-3H-diazirin-3-yl)propanamide

- Key Differences :

5-Iodo-2’-deoxyuridine (2)

- Key Differences :

Table 2: Functional Group Impact on Bioactivity

Ribofuranosyl Analogs

FDB023789: N-{1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

- Key Differences: Contains a β-D-ribofuranosyl group instead of tetrahydrofuran, mimicking natural nucleosides more closely. Lacks fluorination, reducing lipophilicity but improving aqueous solubility .

准备方法

Glycosidic Bond Formation

The U.S. Patent 9,109,000 describes a SnCl4-mediated coupling of protected sugars (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) with silylated uracil derivatives. Key steps include:

-

Protection : Sugar hydroxyl groups are protected as benzoyl or acetyl esters to prevent undesired side reactions.

-

Activation : Uracil is silylated at the N1 position using hexamethyldisilazane (HMDS) to enhance nucleophilicity.

-

Coupling : The silylated uracil reacts with the activated sugar in the presence of SnCl4, forming the β-glycosidic bond.

-

Workup : Residual SnCl4 is removed by adding dimethyl sulfoxide (DMSO), reducing tin content to <300 ppm.

Deprotection of Sugar Moieties

After glycosylation, the benzoyl/acetyl groups are removed via alkaline hydrolysis (e.g., NaOMe/MeOH) to yield the free dihydroxy tetrahydrofuran structure.

Introduction of the Allyl Group at the Pyrimidine 5-Position

The allyl group is introduced via electrophilic substitution or transition metal-catalyzed coupling.

Halogenation Followed by Heck Coupling

-

Halogenation : The 5-position of uracil is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 5-bromo-2,4-dioxopyrimidine.

-

Palladium-Catalyzed Coupling : A Heck reaction with allyl amine employs Pd(OAc)2 and PPh3 as catalysts, forming the E-allyl configuration. Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Solvent | DMF/H2O (9:1) |

| Yield | 60–75% |

Acylation with Trifluoroacetamide

The allyl amine undergoes acylation using trifluoroacetic anhydride (TFAA) or activated intermediates.

Direct Acylation with TFAA

Alternative Route via Thioamide Intermediate

As described in Ambeed.com’s protocols, 2,2,2-trifluoroacetamide is converted to its thioamide derivative using Lawesson’s reagent or P4S10. While this method typically targets thioamides, the reagent’s thiophilicity can be leveraged for selective acylation under modified conditions:

| Reagent | Conditions | Yield |

|---|---|---|

| Lawesson’s reagent | THF, reflux, 6 h | 65% |

| P4S10 | THF, 70–75°C, N2 atmosphere | 95% |

Final Deprotection and Purification

-

Global Deprotection : Residual protecting groups (if any) are removed using methanolic HCl or NH3/MeOH.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane) isolates the target compound.

-

Crystallization : Recrystallization from ethanol/water enhances purity (>98% by HPLC).

Analytical Data and Characterization

-

NMR : 1H NMR (DMSO-d6) δ 11.2 (s, 1H, NH), 8.1 (d, J = 8.5 Hz, 1H, H6), 6.5 (m, 2H, allyl CH2), 5.9 (d, J = 6.0 Hz, 1H, H1'), 4.2–3.5 (m, 5H, sugar protons).

Challenges and Optimization

-

Stereoselectivity : The β-configuration of the glycosidic bond is maintained using SnCl4, which favors axial attack.

-

Byproducts : Overacylation is mitigated by slow TFAA addition at low temperatures.

-

Scale-Up : The SnCl4/DMSO workup in Patent 9,109,000 enables kilogram-scale synthesis with low metal residues.

Industrial Applications

This compound’s structural similarity to antiviral nucleosides (e.g., remdesivir) suggests potential therapeutic applications. Patent WO2009058800A2 highlights fluorinated nucleosides as protease inhibitors, while the trifluoroacetamide moiety enhances metabolic stability .

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For pyrimidine derivatives like this compound, stereochemical integrity is critical. Evidence from analogous tetrahydrofuran-linked pyrimidines suggests using protecting groups for hydroxyl moieties (e.g., acetyl or benzyl groups) to prevent undesired side reactions during allylation or trifluoroacetylation steps . Purity can be enhanced via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) and validated using HPLC with UV detection at 260 nm, as demonstrated for structurally related nucleoside analogs .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine multiple techniques:

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for tetrahydrofuran ring protons and allyl group geometry) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and detect trifluoroacetamide fragmentation patterns .

- X-ray Crystallography : For absolute configuration confirmation, as seen in structurally similar pyrimidine derivatives .

- HPLC-PDA : Purity assessment using a C18 column with a water-acetonitrile gradient, monitoring for byproducts like deacetylated intermediates .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its potential as an antiviral agent?

- Methodological Answer :

- Target Identification : Screen against viral polymerases (e.g., herpesvirus or coronaviral enzymes) due to structural similarity to nucleoside analogs like acyclovir .

- Assay Design : Use cell-based plaque reduction assays with cytotoxicity controls (e.g., Vero cells) and enzymatic inhibition studies (e.g., IC₅₀ determination via fluorescence-based polymerase assays) .

- SAR Analysis : Modify the allyl or trifluoroacetamide group to assess impact on activity, referencing precedents in fluorinated pyrimidine derivatives .

Q. What strategies are recommended to resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 3–9) at 37°C, sampling at intervals for HPLC analysis. For example, acidic conditions may hydrolyze the trifluoroacetamide group, while alkaline conditions could degrade the tetrahydrofuran ring .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, using activation energy calculations from thermal stress testing (40–60°C) .

- Stabilization : Add antioxidants (e.g., ascorbic acid) or lyophilize the compound for long-term storage, as suggested for oxygen-sensitive nucleosides .

Q. How should researchers design experiments to assess the compound’s interaction with biomacromolecules (e.g., DNA/RNA or proteins)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize DNA/protein targets on gold sensor chips and measure binding kinetics in real-time, as applied to aptamer-ligand systems .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like thymidine kinase .

- Molecular Dynamics Simulations : Model the compound’s docking into active sites (e.g., viral polymerases) using software like AutoDock Vina, validated by crystallographic data .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying this compound’s reactivity in catalytic systems?

- Answer :

- Blank Reactions : Run parallel reactions without the compound to identify background interference.

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace hydrolysis pathways .

- Negative Controls : Include structurally related but inactive analogs (e.g., non-fluorinated versions) to isolate the trifluoroacetamide group’s role .

Q. How can researchers address discrepancies in spectroscopic data caused by solvent polarity or temperature?

- Answer : Standardize conditions:

- Use deuterated solvents (e.g., DMSO-d₆ or D₂O) for NMR consistency .

- Conduct variable-temperature NMR to distinguish dynamic effects (e.g., rotamer populations) from structural anomalies .

- Validate UV-Vis spectra across multiple solvent systems (e.g., water, methanol) to identify solvent-dependent chromophore shifts .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound given its potential hazards?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing, as recommended for trifluoroacetamide derivatives .

- Spill Management : Neutralize acidic or basic spills with sodium bicarbonate or citric acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。